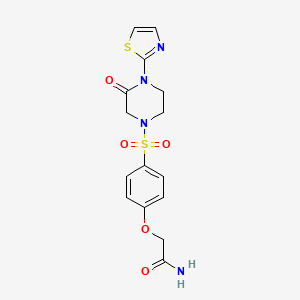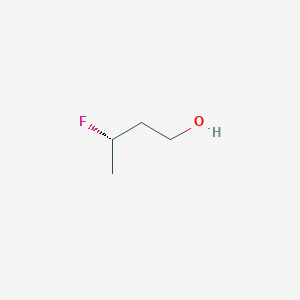
(3S)-3-Fluorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Fluorobutan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain. This chiral molecule is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluorobutan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of 3-fluorobutanal using a chiral catalyst. This method ensures the production of the desired (3S) enantiomer with high enantiomeric purity. Another method involves the asymmetric hydrogenation of 3-fluorobut-2-en-1-ol using a chiral rhodium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic reduction of 3-fluorobutanal using alcohol dehydrogenases is a promising approach due to its mild reaction conditions and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 3-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-fluorobutane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutan-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 3-Fluorobutanoic acid.
Reduction: 3-Fluorobutane.
Substitution: 3-Hydroxybutan-1-ol.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Fluorobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fluorinated polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-3-Fluorobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. In biocatalysis, the compound acts as a substrate for alcohol dehydrogenases, undergoing reduction to form the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-Fluorobutan-1-ol: The enantiomer of (3S)-3-Fluorobutan-1-ol, differing in the spatial arrangement of the fluorine atom.
3-Fluorobutan-2-ol: A structural isomer with the fluorine atom attached to the second carbon.
3-Fluorobutanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and structural isomers. The presence of the fluorine atom also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
(3S)-3-fluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZHINBXCWZTE-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
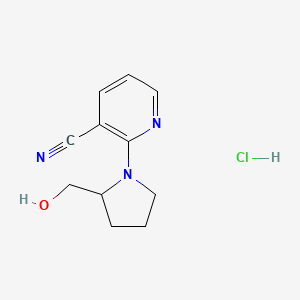
![ethyl 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2481855.png)
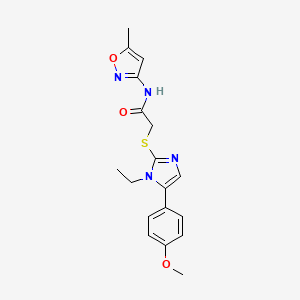
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)
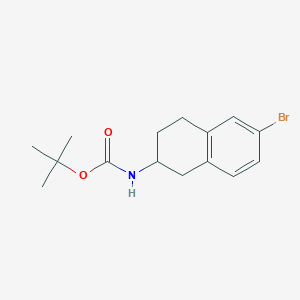
![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)
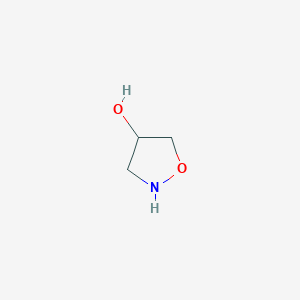
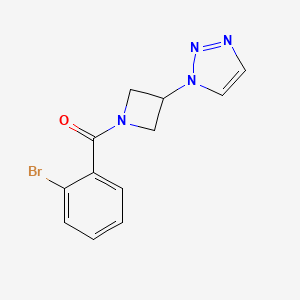
![N-(4-ETHOXYPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2481868.png)
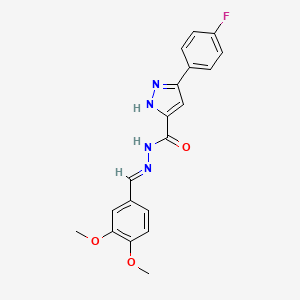
![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)
